molecular formula C16H23BO3Si B8003440 (6-Tert-butyl-1-dimethylsilyloxynaphthalen-2-yl)boronic acid

(6-Tert-butyl-1-dimethylsilyloxynaphthalen-2-yl)boronic acid

Cat. No.: B8003440
M. Wt: 302.2 g/mol
InChI Key: WQANPMWGFSVQDX-UHFFFAOYSA-N
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Description

(6-Tert-butyl-1-dimethylsilyloxynaphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Tert-butyl-1-dimethylsilyloxynaphthalen-2-yl)boronic acid typically involves the following steps:

    Formation of the naphthalene core: The naphthalene core is synthesized through a series of aromatic substitution reactions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via Friedel-Crafts alkylation.

    Silylation: The dimethylsilyl group is added using silylating agents such as chlorodimethylsilane.

    Boronic acid formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.

Major Products:

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Coupled products with various organic groups attached to the naphthalene ring.

Scientific Research Applications

(6-Tert-butyl-1-dimethylsilyloxynaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential in drug delivery systems and as a probe in biochemical assays.

    Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, including electronic components and sensors.

Mechanism of Action

The mechanism of action of (6-Tert-butyl-1-dimethylsilyloxynaphthalen-2-yl)boronic acid involves its ability to form stable complexes with various organic and inorganic molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. The molecular targets and pathways involved include:

    Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Signal transduction: It can modulate signal transduction pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with a phenyl group.

    Naphthalene-2-boronic acid: Similar structure but lacks the tert-butyl and dimethylsilyl groups.

    (4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of the tert-butyl and dimethylsilyl groups.

Uniqueness: (6-Tert-butyl-1-dimethylsilyloxynaphthalen-2-yl)boronic acid is unique due to its combination of the tert-butyl, dimethylsilyl, and boronic acid groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties and reactivity profiles.

Properties

IUPAC Name

(6-tert-butyl-1-dimethylsilyloxynaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3Si/c1-16(2,3)12-7-8-13-11(10-12)6-9-14(17(18)19)15(13)20-21(4)5/h6-10,18-19,21H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQANPMWGFSVQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=C(C=C1)C=C(C=C2)C(C)(C)C)O[SiH](C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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